2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2,5-difluoro-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c1-4-2-6(10)7(3-5(4)9)13(8,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIAONLMJMHUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254220 | |
| Record name | 2,5-Difluoro-4-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-05-1 | |
| Record name | 2,5-Difluoro-4-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Difluoro-4-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical properties of 2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride
An In-depth Technical Guide to 2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
Introduction: A Strategic Building Block in Medicinal Chemistry
This compound is an aromatic sulfonyl chloride that has emerged as a valuable reagent and building block for the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature—featuring a reactive sulfonyl chloride group, two fluorine atoms, and a methyl group on a benzene ring—provides a unique combination of chemical reactivity and desirable physicochemical properties that can be imparted to a target molecule.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The strategic placement of two fluorine atoms and a methyl group on the benzenesulfonyl chloride scaffold makes this compound a particularly interesting tool for researchers aiming to fine-tune the characteristics of lead compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for professionals in drug development.
Physicochemical and Spectroscopic Profile
The precise, experimentally determined physical properties of this compound are not extensively reported in publicly available literature. However, key identifiers and calculated properties are available and provide a foundational understanding of the compound. For context, properties of a related, non-fluorinated analogue, 4-methylbenzene-1-sulfonyl chloride (Tosyl Chloride), are included for comparison.[3][4]
Table 1: Physicochemical Properties
| Property | This compound | 4-Methylbenzene-1-sulfonyl chloride (for comparison) |
| CAS Number | 1394040-05-1 | 98-59-9[4] |
| Molecular Formula | C₇H₅ClF₂O₂S | C₇H₇ClO₂S[4] |
| Molecular Weight | 226.63 g/mol [5] | 190.65 g/mol [3] |
| Appearance | Solid (predicted) | Colorless to light yellow crystalline solid[3] |
| Melting Point | Data not available | 71 °C[3] |
| Boiling Point | Data not available | 145 - 146 °C at 15 mmHg[3] |
| Purity | Typically ≥95%[6] | > 99 % |
| InChI Key | CAIAONLMJMHUKR-UHFFFAOYSA-N[6] | YYROPELSRYBVMQ-UHFFFAOYSA-N[4] |
Spectroscopic Characterization
While specific spectra for this compound are typically proprietary to chemical suppliers, characteristic spectral features can be predicted based on its structure. Spectroscopic data is crucial for confirming the identity and purity of the material. Suppliers like BLDpharm indicate the availability of NMR, HPLC, and LC-MS data upon request.[5]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons and two distinct signals in the aromatic region for the two aromatic protons, likely exhibiting coupling to the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the methyl carbon, the four aromatic carbons directly bonded to hydrogen or fluorine, and the two aromatic carbons bonded to the methyl and sulfonyl chloride groups. The carbons bonded to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR will display two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.
-
IR Spectroscopy: The infrared spectrum will be dominated by strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹.[7]
Synthesis and Manufacturing
Aryl sulfonyl chlorides are commonly synthesized from their corresponding anilines. A robust and widely applicable method is the Sandmeyer-type reaction, which involves diazotization of the aniline followed by a sulfochlorination reaction. The synthesis of this compound would logically proceed from 2,5-difluoro-4-methylaniline. A closely analogous procedure is the synthesis of 2,6-difluorobenzene sulfonyl chloride from 2,6-difluoroaniline.[8]
Caption: General reaction scheme for sulfonamide synthesis.
The electron-withdrawing nature of the two fluorine atoms on the aromatic ring increases the electrophilicity of the sulfonyl sulfur atom, potentially leading to a faster reaction rate compared to non-fluorinated analogues like tosyl chloride. [9]
Protocol: General Synthesis of a Sulfonamide
This protocol provides a general procedure for the coupling of this compound with an amine. [10][11] Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile
Procedure:
-
Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (pyridine or triethylamine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude sulfonamide by flash column chromatography or recrystallization.
Applications in Drug Discovery and Development
The sulfonamide functional group is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its structural mimicry of an amide bond. The specific substitution pattern of this compound offers several strategic advantages:
-
Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism on the aromatic ring, potentially increasing the half-life of a drug. [2]* Modulation of pKa: The electron-withdrawing fluorine atoms can influence the acidity of the sulfonamide N-H proton, which can be critical for binding to biological targets.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein binding pocket, enhancing potency. [2]* Lipophilicity and Permeability: The combination of fluorine and a methyl group allows for fine-tuning of the molecule's lipophilicity, which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. [1] While specific drugs containing the 2,5-difluoro-4-methylbenzenesulfonamide moiety are not prominently cited in public literature, this building block is ideally suited for the synthesis of inhibitors for various enzyme classes, such as kinases, proteases, and carbonic anhydrases, where sulfonamides are known to be effective.
Safety, Handling, and Storage
This compound is a reactive chemical and must be handled with appropriate safety precautions. It is classified as corrosive and causes severe skin burns and eye damage. [12] Table 2: Hazard Information
| Hazard Statement | Description |
| H314 | Causes severe skin burns and eye damage [12] |
| Moisture Sensitivity | Reacts with water, often exothermically, to release HCl and the corresponding sulfonic acid. [3][13] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. [14]Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis. [13]* Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not use combustible materials.
-
Quenching and Disposal: Unused or excess sulfonyl chloride must be quenched carefully before disposal. This can be achieved by slowly adding the reagent to a cold, stirred solution of a weak base, such as sodium bicarbonate. [15]Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- Sharpless, K. B., et al. (2002). Sulfur(VI) Fluorides as Tools in Biomolecular and Medicinal Chemistry. PMC.
- Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. J Org Chem, 48, 4111.
- Sigma-Aldrich. This compound. Product Page.
- BenchChem.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- Royal Society of Chemistry. (2015).
- ResearchGate.
- ChemBuyersGuide.com.
- BLDpharm. 1394040-05-1 | this compound. Product Page.
- BenchChem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-204.
- S D Fine-Chem Limited. Sulphuryl Chloride MSDS.
- US Hazmat Rentals.
- Lambert, T. H., & Nacsa, E. D.
- Sigma-Aldrich.
- Wechem. (2024). Stability and safe use strategy of trifluoromethanesulfonyl chloride.
- BenchChem. Fluorinated Benzenesulfonyl Chlorides for Researchers and Drug Development Professionals.
- ChemicalBook. CAS Search Results.
- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. J Med Chem, 51(9), 2634-2642.
- Sigma-Aldrich. This compound (Korean site). Product Page.
- Parchem. 2, 6-di-fluoro benzene sulfonyl chloride (2, 6-dfbsc) Process Description.
- Google Patents. CN103739525A - Preparation method of substituted benzene sulfonyl chloride.
- Müller, K., et al. (2007). Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886.
- Carreira, E. M., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 58(52), 18235-18239.
- PubChem. 3-Fluoro-4-methylbenzene-1-sulfonyl chloride.
- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- RSC Advances.
- ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of substituted aniline.
- Sigma-Aldrich. 2-Fluoro-4-methylbenzene-1-sulfonyl chloride. Product Page.
- Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. J Med Chem, 59(1), 15-36.
- OECD SIDS. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9.
- Wiley Online Library.
- EPFL. NMR Chemical Shifts of Trace Impurities.
- NIST. Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook.
- Achmem. 2,4-DIfluoro-5-methylbenzene-1-sulfonyl chloride. Product Page.
Sources
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2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride CAS number and identifiers
Executive Summary
2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride (CAS 1394040-05-1) is a specialized organosulfur building block critical to modern medicinal chemistry and agrochemical development.[1] Distinguished by its unique substitution pattern, this compound serves as a "warhead" for introducing the metabolically stable 2,5-difluoro-4-methylphenyl moiety into bioactive scaffolds.
This guide moves beyond standard datasheet parameters to explore the mechanistic behaviors, synthetic utility, and handling protocols required to maximize yield and safety when deploying this reagent in high-value synthesis.
Part 1: Chemical Identity & Physiochemical Profile
Core Identifiers
| Parameter | Specification |
| CAS Number | 1394040-05-1 |
| IUPAC Name | This compound |
| Synonyms | 2,5-Difluoro-p-toluenesulfonyl chloride; 4-Methyl-2,5-difluorobenzenesulfonyl chloride |
| Molecular Formula | C₇H₅ClF₂O₂S |
| Molecular Weight | 226.63 g/mol |
| SMILES | CC1=CC(=C(C=C1F)S(=O)(=O)Cl)F |
| MDL Number | MFCD22196689 |
Physical Properties & Solubility[3]
-
Physical State: White to off-white crystalline solid or semi-solid (low melting point).
-
Solubility: Soluble in DCM, THF, Ethyl Acetate, and Toluene. Reacts violently with water and protic solvents.
-
Stability: Moisture sensitive. Hydrolyzes to form 2,5-difluoro-4-methylbenzenesulfonic acid and HCl.
Part 2: Synthetic Routes & Manufacturing
Industrial Synthesis: Chlorosulfonation
The primary industrial route involves the electrophilic aromatic substitution of 2,5-difluoro-4-methylbenzene (2,5-difluorotoluene) using chlorosulfonic acid.
Expert Insight: The presence of two fluorine atoms directs the incoming sulfonyl group. Fluorine is an ortho/para director (due to lone pair donation) but strongly electron-withdrawing (inductive effect). The methyl group is a strong ortho/para activator. The position para to the methyl group is blocked by a fluorine; the position ortho to the methyl is sterically crowded. The sulfonyl group preferentially installs at the position para to the fluorine and meta to the methyl, governed by the cooperative directing effects.
Laboratory Scale: Oxidative Chlorination
For smaller, high-purity batches, the oxidative chlorination of the corresponding thiol or thiol-precursor (like a benzyl mercaptan derivative) is preferred to avoid isomer mixtures.
Synthesis Workflow Diagram
Figure 1: Standard chlorosulfonation pathway. Temperature control during the quench step is critical to prevent hydrolysis.
Part 3: Reactivity & Mechanistic Insights
The "Fluorine Effect" on Reactivity
The 2,5-difluoro substitution pattern radically alters the reactivity profile compared to standard tosyl chloride (p-TsCl):
-
Enhanced Electrophilicity: The high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring and the sulfonyl center. This makes the sulfur atom significantly more electrophilic, accelerating nucleophilic attack by amines or alcohols.
-
Lipophilicity Modulation: The fluorine atoms increase the lipophilicity (
) of the final sulfonamide, improving membrane permeability in drug candidates. -
Metabolic Blocking: The C-F bond is extremely stable. Placing fluorine at the 2 and 5 positions blocks common metabolic oxidation sites (P450 hydroxylation) on the aromatic ring, extending the half-life of the resulting drug.
Reaction Pathways
The sulfonyl chloride moiety is a versatile electrophile.[2] The following decision tree outlines the primary derivatization pathways.
Figure 2: Primary reactivity landscape. The sulfonamide pathway is the most common in medicinal chemistry.
Part 4: Applications in Drug Discovery[4]
Bioisosteric Utility
This compound is frequently used to synthesize fluorinated sulfonamides . In modern drug design, this specific scaffold offers:
-
Conformational Restriction: The ortho-fluorine can lock the conformation of the sulfonamide via electrostatic repulsion or attraction with the N-H or carbonyls in the receptor pocket.
-
pKa Adjustment: The electron-withdrawing fluorines lower the pKa of the sulfonamide NH, making it more acidic. This can strengthen hydrogen bonding interactions with target proteins.
Application Areas
-
Oncology: Synthesis of kinase inhibitors where the sulfonamide acts as a hinge binder.
-
Agrochemicals: Development of herbicides targeting acetolactate synthase (ALS).
Part 5: Experimental Protocols
Protocol: Synthesis of a 2,5-Difluoro-4-methyl-sulfonamide
Standard Operating Procedure for coupling with a secondary amine.
Reagents:
-
This compound (1.0 equiv)[1]
-
Amine substrate (1.1 equiv)[3]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve the Amine substrate and TEA in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Why? Dropwise addition prevents localized heating and suppresses the formation of disulfonimides (double reaction).
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC or LC-MS.
-
Workup (Self-Validating Step):
-
Dilute with excess DCM.
-
Wash 1: 1M HCl (removes unreacted amine and pyridine/TEA).
-
Wash 2: Saturated NaHCO₃ (removes hydrolyzed sulfonic acid byproducts).
-
Wash 3: Brine (drying).
-
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
Handling & Safety (Crucial)[10]
-
Corrosivity: Causes severe skin burns and eye damage (H314). Wear nitrile gloves, safety goggles, and a face shield.[4]
-
Moisture Sensitivity: Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Decomposition: If the solid turns into a viscous liquid or emits acrid fumes (HCl), it has hydrolyzed and should be discarded properly.
References
-
PubChem Database. this compound (Compound Summary). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. Product Specification: this compound.[5][6] Merck KGaA. Link
-
Woolven, H., et al. (2011).[7] DABSO-Based Sulfonyl Chloride Synthesis. Organic Letters, 13(18), 4876-4878. (Contextual reference for sulfonyl chloride synthesis mechanisms). Link
-
Majumdar, P., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur: Kinetics and Mechanism. MDPI Molecules. (Mechanistic insight on ortho-substituted sulfonyl chlorides). Link
Sources
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- 4. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
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- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
applications of 2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride in medicinal chemistry
An In-Depth Technical Guide to the Applications of 2,5-Difluoro-4-methylbenzene-1-sulfonyl Chloride in Medicinal Chemistry
Abstract
This compound is an emerging building block in medicinal chemistry, valued for its utility in synthesizing diverse sulfonamide-containing molecules. The strategic placement of two fluorine atoms and a methyl group on the phenyl ring imparts unique electronic and steric properties that are advantageous for drug design. This guide provides a comprehensive overview of this reagent, detailing its synthesis, core reactivity, and its established and potential applications in developing therapeutic agents. We will explore its role in the creation of kinase inhibitors for oncology and targeted therapies for neurological disorders, supported by detailed experimental protocols and mechanistic insights to empower researchers in drug discovery and development.
The Sulfonamide Moiety: A Privileged Scaffold in Drug Design
The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of sulfonamide drugs, this moiety has been incorporated into a vast array of therapeutics.[1][2] Sulfonyl chlorides are highly reactive electrophiles that serve as the most common precursors for creating the sulfonamide linkage through reaction with primary or secondary amines.[3][4][5] The resulting sulfonamides are metabolically robust and can act as transition-state mimics or hydrogen bond donors/acceptors, enabling strong and specific interactions with biological targets.
This compound distinguishes itself by offering a unique combination of substituents:
-
Difluoro Substitution: The two fluorine atoms significantly alter the electronic properties of the phenyl ring, increasing its oxidative stability and modulating the pKa of the resulting sulfonamide. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[6]
-
Methyl Group: The methyl group provides a lipophilic handle for probing hydrophobic pockets within a target protein's binding site, potentially enhancing potency and selectivity.
These features make it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Synthesis and Physicochemical Properties
Aryl sulfonyl chlorides are typically prepared via the chlorosulfonation of the corresponding aromatic compound.[7] The synthesis of this compound would proceed from 2,5-difluorotoluene, reacting it with chlorosulfonic acid. The reaction must be carefully controlled to prevent the formation of sulfone byproducts.[7]
Physicochemical Data
| Property | Value |
| CAS Number | 1394040-05-1[8][9] |
| Molecular Formula | C₇H₅ClF₂O₂S |
| Molecular Weight | 226.63 g/mol [10] |
| Appearance | White to off-white solid |
| Synonyms | 2,5-difluoro-4-methylbenzenesulfonyl chloride |
Core Application: The Synthesis of Bioactive Sulfonamides
The primary utility of this compound is its reaction with amines to form sulfonamides. This reaction is fundamental to building libraries of compounds for screening and lead optimization.
Causality of the Reaction: The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. A nucleophilic amine attacks this sulfur atom, leading to the displacement of the chloride ion. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][5]
Caption: General workflow for sulfonamide synthesis.
Case Studies in Medicinal Chemistry Applications
While specific approved drugs containing the 2,5-difluoro-4-methylphenylsulfonyl moiety are not yet prevalent, its structural motifs are highly relevant to several therapeutic areas.
Application in Cancer Therapy: Kinase Inhibitors
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[11] Sulfonamide-containing molecules are frequently employed as kinase inhibitors.[12] The sulfonamide can form key hydrogen bonds with the hinge region of the kinase domain.
Therapeutic Rationale: A kinase inhibitor featuring the 2,5-difluoro-4-methylphenylsulfonyl scaffold could offer enhanced selectivity and an improved resistance profile. The fluorine atoms can engage in specific interactions (e.g., with backbone amides) and block metabolically labile sites, while the methyl group can occupy a hydrophobic pocket. This dual approach could be effective against targets like ALK, CLK, or TGF-beta type 1 receptors, which are implicated in various cancers.[12][13]
Caption: Targeting oncogenic kinase signaling.
Potential in Treating Neurological Disorders
Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by complex pathologies, including protein misfolding and neuroinflammation.[14] Certain sulfonamide-containing compounds have been investigated for their potential protective effects in neurological contexts.[15]
Therapeutic Rationale: The properties of this compound make it an attractive starting point for designing central nervous system (CNS) active agents. The strategic use of fluorine can increase lipophilicity and aid in crossing the blood-brain barrier. Furthermore, recent studies have linked exposure to certain solvents with neurotoxicity and impaired autophagy, a key cellular process for clearing aggregated proteins.[16] Developing small molecules that can modulate these pathways without the associated toxicity is a key goal. A molecule derived from this reagent could be designed to inhibit specific kinases or enzymes involved in neuroinflammatory pathways, offering a potential therapeutic strategy.
Caption: Structure-Property relationships.
Detailed Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol describes a standard, self-validating method for the synthesis of a sulfonamide from this compound and a representative primary amine.
Objective: To synthesize N-benzyl-2,5-difluoro-4-methylbenzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the sulfonyl chloride in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon amine addition.
-
Reagent Addition: In a separate vial, dissolve benzylamine (1.05 eq) and triethylamine (1.5 eq) in a small amount of anhydrous DCM.
-
Reaction: Add the amine/base solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will likely form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Quenching & Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine.
-
-
Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 30% Ethyl Acetate in Hexanes) to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
This compound is a highly valuable and versatile reagent for modern medicinal chemistry. Its unique substitution pattern provides a sophisticated tool for chemists to modulate the properties of lead compounds, addressing challenges such as metabolic instability, target selectivity, and bioavailability. The logical and predictable reactivity of the sulfonyl chloride group allows for its reliable incorporation into a wide range of molecular scaffolds.
Future applications will likely see this building block utilized in the development of covalent inhibitors, where the electronically modified phenylsulfonamide can act as a targeted warhead. Furthermore, its application in developing novel anti-infectives and therapies for metabolic disorders remains a promising and underexplored avenue. As the demand for precisely tailored therapeutics grows, the strategic use of such fluorinated building blocks will continue to be a key enabler of drug discovery innovation.
References
- Vertex Pharmaceuticals. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- Barreiro, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240.
- UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides.
- Roy, K., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-210.
- Barreiro, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.
- Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Sigma-Aldrich. (n.d.). This compound.
- BLDpharm. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- AC Immune. (n.d.). Treatments & preventive strategies for neurodegenerative diseases.
- PubMed. (2007). Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors.
- BlossomHill Therapeutics. (n.d.). Pipeline.
- Boehringer Ingelheim US. (n.d.). Cancer.
- Achmem. (n.d.). 2,4-DIfluoro-5-methylbenzene-1-sulfonyl chloride.
- PubMed. (2025). Chlorinated solvents associated with neurodegenerative disease induce neurotoxicity and impair autophagic flux.
- NeurologyLive. (2023). Research Identifies Protective Drugs Toward Parkinson Disease, Warranting Future Consideration.
- Google Patents. (n.d.). CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride.
- ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B).
Sources
- 1. d-nb.info [d-nb.info]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. cbijournal.com [cbijournal.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]
- 8. 1394040-05-1|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 1394040-05-1 [sigmaaldrich.com]
- 10. achmem.com [achmem.com]
- 11. Pardon Our Interruption [boehringer-ingelheim.com]
- 12. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bhtherapeutics.com [bhtherapeutics.com]
- 14. Treatments & preventive strategies for neurodegenerative diseases [acimmune.com]
- 15. neurologylive.com [neurologylive.com]
- 16. Chlorinated solvents associated with neurodegenerative disease induce neurotoxicity and impair autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Precision Protocols for Introducing the 2,5-Difluoro-4-methylphenyl Sulfonyl Moiety
Executive Summary & Scientific Rationale
The 2,5-difluoro-4-methylphenyl sulfonyl moiety is a high-value pharmacophore in medicinal chemistry. Its specific substitution pattern offers a unique triad of properties:
-
Metabolic Blocking: The C4-methyl group is flanked by fluorines, altering the oxidation potential of the benzylic position.
-
Electronic Modulation: The 2,5-difluoro pattern creates an electron-deficient ring, increasing the acidity of the sulfonamide N-H (pKa modulation), which can enhance potency in protein-ligand binding interactions.
-
Lipophilicity: The fluorine atoms modulate logP/logD without the steric bulk of larger halogens.
However, the introduction of this moiety presents specific synthetic challenges.[1] The electron-withdrawing nature of the two fluorine atoms makes the sulfonyl chloride precursor highly reactive and prone to two major side reactions: rapid hydrolysis and Nucleophilic Aromatic Substitution (SNAr) of the ortho-fluorine (C2 position).
This guide provides validated protocols to introduce this moiety while suppressing these side reactions.
Reagent Acquisition & Preparation
Target Reagent: 2,5-Difluoro-4-methylbenzenesulfonyl chloride CAS: 1394040-05-1 (or 1698682-03-9)
While commercially available from specialized vendors (e.g., Enamine, Fluorochem), batch-to-batch variability in purity (hydrolysis to sulfonic acid) is common. For critical applications, de novo synthesis is recommended to ensure electrophilic activity.
Protocol A: Synthesis via Sandmeyer Reaction (High Precision)
Best for: Small scale (<10g), high purity requirements.
Reaction Overview:
2,5-Difluoro-4-methylaniline
Materials:
-
2,5-Difluoro-4-methylaniline (1.0 eq)
-
NaNO₂ (1.2 eq) / HCl (conc.)
-
SO₂ (gas) or Na₂S₂O₅ (source of SO₂)
-
CuCl₂ (catalytic, 0.2 eq) in Acetic Acid
Step-by-Step Protocol:
-
Diazotization: Dissolve the aniline in concentrated HCl/Acetic acid (1:1 v/v) and cool to -10°C. Add aqueous NaNO₂ dropwise, maintaining internal temperature < -5°C. Stir for 30 min.
-
Sulfur Dioxide Saturation: In a separate vessel, saturate glacial acetic acid with SO₂ gas (or prepare a solution of Na₂S₂O₅ in acetic acid). Add CuCl₂.
-
Coupling: Transfer the cold diazonium solution slowly into the SO₂/CuCl₂ mixture.
-
Observation: Vigorous gas evolution (N₂) will occur.
-
-
Workup: Once gas evolution ceases (approx. 1h), pour the mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid or heavy oil.
-
Isolation: Extract with DCM, wash with cold water (x3) to remove acid. Dry over MgSO₄. Do not recrystallize from alcohols (forms sulfonate esters). Use immediately or store at -20°C under Ar.
Core Protocol: N-Sulfonylation (Sulfonamide Synthesis)
This is the most common application. The critical parameter here is temperature control to prevent SNAr displacement of the C2-fluorine.
Experimental Design Logic
-
Solvent: Dichloromethane (DCM) is preferred over polar aprotic solvents (DMF/DMSO) to minimize SNAr rates.
-
Base: Pyridine (mild) is superior to Triethylamine (TEA) for sensitive substrates. If TEA is used, it must be added slowly.
-
Temperature: Strictly < 0°C during addition.
Step-by-Step Protocol
Reagents:
-
Amine Substrate (1.0 mmol)
-
2,5-Difluoro-4-methylbenzenesulfonyl chloride (1.1 mmol)
-
Pyridine (3.0 mmol) or TEA (1.2 mmol)
-
DCM (Anhydrous, 5 mL)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the Amine Substrate in DCM. Add the base (Pyridine). Cool the solution to -10°C (Ice/Salt bath).
-
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM (1-2 mL). Add this solution dropwise to the amine mixture over 10 minutes.
-
Why? High local concentration of the sulfonyl chloride + exotherm = SNAr risk. Dropwise addition mitigates this.
-
-
Reaction: Stir at -10°C for 1 hour, then allow to warm only to 10°C (cool room temp). Monitor by TLC/LCMS.
-
Endpoint: Disappearance of amine.
-
-
Quench: Quench with 1M HCl (aq) to neutralize excess base and pyridine.
-
Workup: Separate organic layer. Wash with Sat. NaHCO₃ (to remove hydrolyzed sulfonic acid) and Brine.[2] Dry over Na₂SO₄.
-
Purification: Flash chromatography.
-
Note: The product is likely less polar than the starting amine.
-
Troubleshooting & Optimization (Self-Validating Systems)
The "Missing Fluorine" Phenomenon (SNAr)
If your LCMS shows a mass of [M-20] (loss of HF) or [M+Amine-HF], you have displaced the fluorine at the 2-position.
Mechanism: The sulfonyl group activates the ortho-fluorine (C2) for nucleophilic attack. Solution:
-
Lower reaction temperature to -20°C.
-
Switch solvent to THF (less polar than DMF).
-
Use a bulkier base (e.g., Diisopropylethylamine, DIPEA) to reduce base-mediated catalysis of the substitution.
Rapid Hydrolysis
If yield is low and you isolate the sulfonic acid (highly polar, stays in aqueous layer):
-
Cause: Wet solvent or old reagent. The electron-deficient ring makes the S-Cl bond extremely labile.
-
Validation: Take an NMR of your sulfonyl chloride reagent before use. If you see broad peaks or shifts, re-synthesize or purify.
Quantitative Data Summary
| Parameter | Standard Condition | Optimized for 2,5-Difluoro | Reason |
| Temperature | 0°C | -10°C | Suppress SNAr at C2-F |
| Stoichiometry | 1.5 eq Sulfonyl Cl | 1.1 eq Sulfonyl Cl | Excess reagent leads to side products |
| Base | TEA / DMAP | Pyridine or NaHCO₃ | Strong bases promote SNAr |
| Solvent | DMF / DCM | DCM or CHCl₃ | Polar solvents stabilize Meisenheimer complex (SNAr) |
Visualization of Pathways[3]
Diagram 1: Synthesis & Reactivity Logic
This diagram illustrates the synthesis of the reagent and the bifurcation between the desired pathway (Sulfonylation) and the critical failure mode (SNAr).
Caption: Synthetic workflow showing the critical divergence between desired sulfonylation and competitive SNAr/Hydrolysis pathways.
Diagram 2: Decision Tree for Reaction Conditions
Select the protocol based on your nucleophile type to maximize yield.
Caption: Condition selection matrix based on nucleophile sterics and electronics.
References
-
Reactivity of Sulfonyl Chlorides: BenchChem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." Link
-
SNAr on Fluoroarenes: Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr) - Mechanism and Reactivity of Aryl Fluorides." Link
-
Synthesis of Fluorinated Sulfonyl Chlorides: European Patent Office. "Process for preparing fluorobenzene-sulfonyl fluorides and chlorides." EP0032077A1. Link
-
Commercial Reagent Data: Sigma-Aldrich. "2,5-Difluoro-4-methylbenzenesulfonyl chloride (CAS 1394040-05-1)." Link
-
General Sulfonamide Synthesis: RSC Advances. "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines." RSC Adv., 2013. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies for the Removal of Excess 2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride
Welcome to the technical support center for handling 2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with removing this reagent from their reaction mixtures. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the purity of your products and the integrity of your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reactions involving this compound.
Issue 1: My product is co-eluting with unreacted sulfonyl chloride during column chromatography.
Root Cause Analysis: The similar polarity of your product and this compound can lead to overlapping retention factors (Rf) on silica gel, making chromatographic separation difficult.[1]
Solution: Pre-Chromatography Quenching
Before attempting purification by column chromatography, it is crucial to convert the excess sulfonyl chloride into a more polar, and thus more easily separable, derivative. This process is known as quenching.
Method A: Nucleophilic Quench with an Amine
This method transforms the sulfonyl chloride into a highly polar sulfonamide.
-
Protocol:
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add a simple, water-soluble amine such as aqueous ammonia or a primary/secondary amine (e.g., diethylamine) to the stirred reaction mixture.[2]
-
Monitor the disappearance of the sulfonyl chloride by Thin Layer Chromatography (TLC).[1]
-
Allow the mixture to stir for an additional 15-30 minutes at room temperature to ensure the reaction goes to completion.[1]
-
Proceed with a standard aqueous workup. The resulting sulfonamide will be significantly more polar than the starting sulfonyl chloride.[1]
-
Method B: Basic Hydrolysis
This approach converts the sulfonyl chloride into the corresponding water-soluble sulfonic acid salt.
-
Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[2]
-
Stir the biphasic mixture vigorously to ensure efficient contact between the reactants.[1]
-
Separate the organic and aqueous layers. The resulting sodium 2,5-difluoro-4-methylbenzenesulfonate will be in the aqueous layer.[2]
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Issue 2: My desired product is sensitive to aqueous or basic conditions.
Root Cause Analysis: Many organic compounds contain functional groups (e.g., esters, certain protecting groups) that are labile to basic or aqueous conditions, precluding the use of standard quenching methods.[1]
Solution: Non-Aqueous Quenching and Scavenging Resins
Method A: Non-Basic Amine Quench
-
Protocol:
-
Add a primary or secondary amine directly to the reaction mixture in a non-aqueous solvent.
-
The resulting sulfonamide can then be removed by chromatography or extraction under non-basic conditions.[1]
-
Method B: Scavenger Resins
Scavenger resins offer a powerful alternative for purifying products that are sensitive to aqueous workups. These solid-supported reagents react with and bind the excess sulfonyl chloride, which can then be removed by simple filtration.[3]
-
Protocol:
-
Select an appropriate amine-based scavenger resin, such as aminomethyl polystyrene or silica-bound amines (Si-NH₂).[2][3] Use 2-3 equivalents of the resin relative to the excess sulfonyl chloride.[1]
-
Add the scavenger resin directly to the completed reaction mixture.
-
Stir the suspension until TLC analysis indicates the complete consumption of the sulfonyl chloride.
-
Filter the reaction mixture to remove the resin-bound sulfonamide and wash the resin with a suitable solvent.
-
The combined filtrate contains your purified product.
-
Issue 3: An oily residue persists after aqueous workup.
Root Cause Analysis: this compound is a viscous substance that is insoluble in cold water and hydrolyzes slowly under neutral conditions.[2] This can result in an oily residue of unreacted starting material.
Solution: Effective Quenching Prior to Extraction
To avoid this issue, ensure that the sulfonyl chloride is completely converted to a water-soluble species before extraction.
-
Recommended Action:
-
Employ either the nucleophilic amine quench or the basic hydrolysis method as described in "Issue 1" to transform the oily sulfonyl chloride into a more soluble sulfonamide or sulfonic acid salt, respectively.[2] This will facilitate its removal into the aqueous phase during workup.
-
Issue 4: My organic layer is contaminated with an acidic impurity after basic workup.
Root Cause Analysis: The acidic impurity is likely 2,5-difluoro-4-methylbenzenesulfonic acid, the hydrolysis product of the sulfonyl chloride.[2] While its salt is highly water-soluble, the acid itself may have some solubility in organic solvents, particularly polar ones.[2]
Solution: Additional Basic Washes
-
Protocol:
-
Wash the organic layer with a dilute aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[2]
-
This will deprotonate the sulfonic acid, forming the water-soluble salt which will then partition into the aqueous layer.[2]
-
Repeat the basic wash if necessary, monitoring the pH of the aqueous layer to ensure it remains basic.
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess this compound?
A1: Unreacted this compound can interfere with subsequent reaction steps and complicate product purification. Its reactivity makes it a hazardous compound, and its removal is essential for the safety and purity of the final product.[1]
Q2: How do I choose the best removal method for my specific reaction?
A2: The optimal method depends on the stability of your desired product and its physical properties.
-
If your product is base-sensitive , avoid quenching with strong bases and consider using a non-basic amine quench or a scavenger resin.[1]
-
If your product has a similar polarity to the sulfonyl chloride, quenching to form a highly polar sulfonamide or sulfonic acid is recommended to facilitate chromatographic separation.[1]
-
For high-throughput applications or when dealing with products that are sensitive to any form of aqueous workup, scavenger resins are an excellent choice.[3]
Q3: What are the advantages and disadvantages of each removal method?
A3:
| Method | Advantages | Disadvantages |
| Nucleophilic Amine Quench | Forms a highly polar, easily separable sulfonamide.[1] | The resulting sulfonamide also needs to be removed.[3] |
| Basic Hydrolysis | The resulting sulfonic acid salt is highly water-soluble.[2] | Not suitable for base-sensitive products.[2] |
| Scavenger Resins | Ideal for sensitive products and high-throughput synthesis; simple filtration workup.[2][3] | Higher cost and may not be practical for very large-scale reactions.[2] |
Q4: I'm still seeing unreacted sulfonyl chloride after quenching. What should I do?
A4: This could be due to an insufficient amount of quenching agent, low reaction temperature, or poor mixing.
-
Troubleshooting Steps:
-
Increase the excess of the quenching agent: Ensure you are using a sufficient molar excess of the amine or base.[1]
-
Increase the reaction temperature: While quenching is often done at low temperatures to control exothermicity, allowing the reaction to warm to room temperature can help drive it to completion.[1]
-
Ensure vigorous stirring: Good mixing is critical, especially in biphasic systems, to maximize contact between reactants.[1]
-
Visualizing the Workflow
To aid in selecting the appropriate removal strategy, the following decision tree illustrates the logical progression based on the properties of your product.
Caption: Decision tree for selecting a removal method.
References
- Benchchem. (n.d.). Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures.
- Benchchem. (n.d.). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
- Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
Sources
Technical Support Center: Minimizing Side Reactions with 2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive sulfonylating agent. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to minimize side reactions and maximize the yield and purity of your target sulfonamides.
The unique structure of this compound, with two electron-withdrawing fluorine atoms, significantly enhances the electrophilicity of the sulfur center.[1] This heightened reactivity makes it an excellent reagent for coupling with a wide range of nucleophiles but also renders it highly susceptible to undesirable side reactions, most notably hydrolysis.[2] This guide explains the causality behind these reactions and provides robust protocols to ensure successful outcomes in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction has a low yield, and I've isolated a significant amount of a polar, water-soluble byproduct. What is the likely cause and how can I fix it?
Answer: This is the most common issue encountered and is almost certainly due to the hydrolysis of the sulfonyl chloride. The electrophilic sulfur atom is readily attacked by water, leading to the formation of the corresponding 2,5-difluoro-4-methylbenzenesulfonic acid.[2] This sulfonic acid byproduct is highly polar and water-soluble, often appearing as a baseline spot on a normal-phase TLC plate.
Causality: The high reactivity of sulfonyl chlorides makes them sensitive to moisture.[3] Trace amounts of water in your reaction solvent, amine, or glassware can lead to significant hydrolysis. The reaction is autocatalytic as the hydrolysis produces HCl, which can further promote decomposition.[4]
Solutions:
-
Rigorous Anhydrous Conditions:
-
Dry all glassware in an oven (120 °C) for several hours and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled or anhydrous grade solvents. Solvents like dichloromethane (DCM) or acetonitrile should be passed through a solvent purification system or dried over appropriate drying agents (e.g., CaH₂).
-
If your amine nucleophile is a salt (e.g., a hydrochloride), ensure it is neutralized and thoroughly dried before use.
-
-
Reaction Setup:
-
Conduct the reaction under an inert atmosphere (nitrogen or argon).
-
Add the sulfonyl chloride slowly, preferably as a solution, to the mixture of the amine and base at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and minimize localized heating that can accelerate hydrolysis.[5]
-
Question 2: My TLC plate shows multiple spots close to the desired product spot, making purification difficult. What are these impurities?
Answer: Besides the sulfonic acid from hydrolysis, other side reactions can generate byproducts with similar polarities to your desired sulfonamide.
Potential Side Reactions:
-
Reaction with the Base: Tertiary amine bases like triethylamine (Et₃N) or pyridine can act as nucleophiles, forming a reactive sulfonylammonium intermediate. While this intermediate is typically what reacts with your primary/secondary amine, it can also undergo other reactions or decomposition pathways, especially if the desired nucleophile is sterically hindered or has low reactivity.
-
Double Sulfonylation: If you are reacting with a primary amine (R-NH₂), it is possible to form a disulfonylated product, R-N(SO₂Ar)₂, especially if an excess of the sulfonyl chloride and base is used.
-
Reaction with Solvent: While less common with standard aprotic solvents like DCM or THF, reactive solvents could potentially lead to byproducts.
Solutions:
-
Optimize the Base: For hindered or weakly nucleophilic amines, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) may be preferable to pyridine or triethylamine.
-
Stoichiometry Control: Use a slight excess (1.05-1.2 equivalents) of the sulfonyl chloride. A large excess can promote side reactions.
-
Temperature Management: Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride and allow the reaction to warm slowly to room temperature. This provides better control over the reaction kinetics.[5]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
This reagent is moisture-sensitive.[3][6] It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dry place. A desiccator is highly recommended for long-term storage. When handling, avoid exposure to atmospheric moisture. Weigh it out quickly and reseal the container promptly.
Q2: How do I choose the correct base for my sulfonamide synthesis?
The base serves two primary purposes: to deprotonate the amine nucleophile (if it's an ammonium salt) and to scavenge the HCl byproduct generated during the reaction.[7] The choice of base is critical for success.
| Base Type | Examples | Advantages | Disadvantages | Best For |
| Tertiary Amines | Pyridine, Triethylamine (Et₃N), DIPEA | Good solubility in organic solvents. | Can act as nucleophiles; can be difficult to remove during workup. | General purpose, especially for reactions with primary and secondary amines. |
| Inorganic Bases | K₂CO₃, Na₂CO₃, NaHCO₃ | Easy to remove by aqueous workup; non-nucleophilic. | Often have poor solubility in organic solvents, leading to heterogeneous reactions. | Reactions where the nucleophilicity of a tertiary amine base is problematic; reactions in polar solvents like DMF or acetonitrile. |
Q3: Which solvent is best for this reaction?
The ideal solvent should be aprotic, inert to the highly reactive sulfonyl chloride, and capable of dissolving the reactants.
| Solvent | Typical Temperature | Advantages | Considerations |
| Dichloromethane (DCM) | 0 °C to RT | Excellent solubility for many organic compounds; easy to remove. | Must be rigorously dried. |
| Tetrahydrofuran (THF) | 0 °C to RT | Good solvent for a wide range of substrates. | Must be dry and free of peroxides. |
| Acetonitrile (MeCN) | 0 °C to RT | Higher polarity can be beneficial for less soluble amines.[8] | Must be rigorously dried. |
| Pyridine | 0 °C to RT | Can act as both solvent and base. | Can be nucleophilic; difficult to remove. Best used when it is the intended base. |
Q4: How does the reactivity of this compound compare to reagents like tosyl chloride (TsCl)?
The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This effect increases the partial positive charge on the sulfur atom, making this compound significantly more electrophilic and reactive than tosyl chloride, where the methyl group is electron-donating. This means reactions with it are generally faster but also more susceptible to hydrolysis.[9]
Recommended Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol is a starting point and may require optimization based on the specific amine used.
-
Preparation: Dry a round-bottom flask and magnetic stir bar in an oven and cool under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add the amine (1.0 eq) and a suitable solvent (e.g., DCM, 0.2-0.5 M). If the amine is a hydrochloride salt, add the base (e.g., Et₃N, 2.2 eq). If the amine is free, add the base (1.2 eq).
-
Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the cooled amine mixture over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench any remaining sulfonyl chloride.
Protocol 2: Aqueous Workup and Purification Strategy
This procedure is designed to efficiently remove the sulfonic acid byproduct and other impurities.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Dilute with more DCM and wash sequentially with:
-
1M HCl (to remove excess amine base).
-
Saturated aqueous NaHCO₃ (to remove the sulfonic acid byproduct).
-
Brine (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure sulfonamide.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Desired reaction pathway vs. hydrolysis side reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. nj.gov [nj.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of 2,5-Difluoro-4-methylbenzene-1-sulfonyl Chloride Derivatives
Welcome to the Technical Support Center for the recrystallization of 2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important class of chemical compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to overcome challenges in your laboratory work.
Introduction to the Challenges of Purifying this compound Derivatives
This compound is a key building block in medicinal chemistry and materials science. However, its purification by recrystallization can be challenging due to its reactivity and the subtle differences in solubility between the desired product and its common impurities. The primary impurity of concern is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride group.[1] This guide will provide a systematic approach to developing a robust recrystallization protocol and troubleshooting common issues.
Core Principles of Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to remain in the mother liquor after crystallization.
For sulfonyl chlorides, the choice of solvent is critical to prevent hydrolysis. Therefore, anhydrous solvents and conditions are paramount.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the recrystallization of this compound derivatives.
Q1: What is the most common impurity I should be concerned about?
A1: The most prevalent impurity is the corresponding sulfonic acid, 2,5-difluoro-4-methylbenzenesulfonic acid. This is formed by the hydrolysis of the sulfonyl chloride in the presence of water.[1] It is crucial to use anhydrous solvents and handle the material in a dry environment to minimize its formation.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute. To address this, you can:
-
Add a co-solvent: Introduce a second solvent in which the compound is less soluble to lower the overall solvating power of the solvent system.
-
Lower the crystallization temperature: Allow the solution to cool more slowly to encourage crystal nucleation.
-
Use a lower-boiling point solvent: If possible, select a solvent with a lower boiling point.
Q3: My crystal yield is very low. How can I improve it?
A3: Low yield can be due to several factors:
-
Using too much solvent: This will keep more of your compound dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete precipitation: Ensure the solution is sufficiently cold for a long enough period to maximize crystal formation.
Q4: I see discoloration in my crystals. How can I remove it?
A4: Colored impurities can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration. However, use activated carbon sparingly as it can also adsorb your desired product, reducing the yield.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving common issues encountered during the recrystallization of this compound derivatives.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound will not dissolve in hot solvent | Incorrect solvent choice. | The compound is not sufficiently soluble in the chosen solvent. Select a more polar solvent or a solvent mixture. |
| Crystals do not form upon cooling | Solution is not saturated; too much solvent was used. | 1. Evaporate some of the solvent to increase the concentration of the solute. 2. Add a co-solvent in which the compound is less soluble. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a seed crystal of the pure compound. |
| Persistent oily residue | The compound is melting in the hot solvent. | 1. Use a larger volume of solvent to dissolve the compound at a lower temperature. 2. Switch to a lower-boiling solvent system. |
| Crystals are clumped and appear impure | The solution cooled too quickly. | Allow the flask to cool slowly on the benchtop before transferring to an ice bath. Consider insulating the flask to slow the cooling rate further. |
| Presence of sulfonic acid impurity in the final product (confirmed by NMR or LC-MS) | Incomplete removal of the hydrolysis product. | 1. Ensure all solvents are anhydrous and the recrystallization is performed under a dry atmosphere (e.g., nitrogen or argon). 2. Wash the crude product with a non-polar solvent like hexanes before recrystallization to remove some impurities. 3. Consider a pre-purification step using flash chromatography. |
Recommended Recrystallization Protocols
Protocol 1: Single Solvent Recrystallization (for relatively pure starting material)
This method is suitable when you have a crude product that is already of reasonable purity and you need to remove minor impurities.
Diagram of the Single Solvent Recrystallization Workflow:
Caption: Workflow for single solvent recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Based on the properties of similar fluorinated benzenesulfonyl chlorides, good starting solvents to screen are hexanes , petroleum ether , or a mixture like hexanes/ethyl acetate or hexanes/tetrahydrofuran .[2] The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at the boiling point.
-
Dissolution: Place the crude this compound in an oven-dried Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization (for more impure starting material)
This method is effective when a single solvent does not provide the desired solubility profile. A "good" solvent that dissolves the compound well is paired with a "poor" solvent in which the compound is insoluble.
Diagram of the Two-Solvent Recrystallization Decision Process:
Caption: Decision process for two-solvent recrystallization.
Step-by-Step Methodology:
-
Solvent Pair Selection: A good starting point would be a pair like ethyl acetate (good solvent) and hexanes (poor solvent) , or tetrahydrofuran (good solvent) and hexanes (poor solvent) . The two solvents must be miscible.
-
Dissolution: Dissolve the crude sulfonyl chloride in the minimum amount of the hot "good" solvent.
-
Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.
Data Summary for Solvent Selection
The following table provides a starting point for selecting a recrystallization solvent. The ideal solvent will have a large difference in solubility for the compound at high and low temperatures.
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Hexanes | Non-polar | 69 | A good first choice for non-polar to moderately polar compounds. Often used in combination with a more polar solvent. |
| Petroleum Ether | Non-polar | 30-60 | Similar to hexanes, with a lower boiling point. Good for compounds that might "oil out" in higher boiling solvents. |
| Ethyl Acetate/Hexanes | Moderately Polar | Varies | A versatile solvent pair that can be fine-tuned to achieve the desired solubility. |
| Tetrahydrofuran/Hexanes | Moderately Polar | Varies | Another effective solvent pair for a range of polarities. |
| Toluene | Non-polar | 111 | Can be effective for aromatic compounds, but the high boiling point may lead to "oiling out". |
| Dichloromethane | Polar aprotic | 40 | A good solvent for many organic compounds, but its volatility can make it tricky for recrystallization. |
Conclusion
The successful recrystallization of this compound derivatives hinges on the careful selection of an anhydrous solvent system and a methodical approach to the crystallization process. By understanding the principles of recrystallization and anticipating common challenges, researchers can effectively purify these valuable compounds. This guide provides a foundation for developing a robust purification protocol and a framework for troubleshooting issues as they arise. Remember that patience and careful observation are key to achieving high purity and yield.
References
-
Vedejs, E., Lin, S., Klapars, A., & Wang, J. (1996). A Sequential Cycloaddition/Sulfinate-Trapping/Rearrangement/Fragmentation Route to Medium-Ring Heterocycles. Journal of the American Chemical Society, 118(40), 9796–9797. [Link]
Sources
Technical Support Center: Stability & Handling of 2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride
Executive Summary & Molecule Profile
Compound: 2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride CAS: (Analogous to 2,5-difluorobenzenesulfonyl chloride family) Primary Application: Synthesis of sulfonamide-based bio-active scaffolds (Fragment-Based Drug Discovery).
The Core Challenge:
This reagent presents a "Reactivity Paradox." The 2,5-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect (
The Mechanism: Why It Degrades (The "Why")
To troubleshoot low yields, you must understand the competition occurring in your reaction flask. The sulfonyl sulfur is an electrophile targeted by nucleophiles. In aqueous buffers, water (
Mechanistic Pathway (DOT Visualization)
Figure 1: Competitive reaction pathways. The electron-deficient nature of the ring accelerates both amidation and hydrolysis. In aqueous conditions, hydrolysis often outcompetes amidation if pH is not strictly controlled.
Stability Data & Solvent Compatibility
The following data estimates are based on structure-activity relationships (SAR) comparing this compound to standard Tosyl Chloride (4-methylbenzene-1-sulfonyl chloride).
Table 1: Estimated Aqueous Stability (Half-life at 25°C)
| pH Condition | Estimated Half-Life ( | Mechanistic Insight |
| Acidic (pH < 4) | ~5 - 10 mins | Acid-catalyzed hydrolysis is relatively slow; however, the compound is still unstable. |
| Neutral (pH 7) | < 2 mins | Water acts as the nucleophile. The difluoro-activation makes this significantly faster than Tosyl Chloride ( |
| Basic (pH > 10) | Seconds | Hydroxide ( |
Table 2: Solvent Recommendations
| Solvent System | Compatibility Rating | Notes |
| Water/Buffer | 🔴 Critical | Avoid storage. Use only for immediate in situ reaction (Schotten-Baumann). |
| DMSO | 🟡 Caution | Hygroscopic. Wet DMSO will degrade the reagent over hours. |
| Acetonitrile (MeCN) | 🟢 Excellent | Preferred for stock solutions. Keep anhydrous. |
| DCM / Chloroform | 🟢 Excellent | Standard for anhydrous synthesis. |
Troubleshooting Guide
Scenario A: "I see the starting material disappear on LC-MS, but my product yield is < 10%."
Diagnosis: You are likely experiencing Hydrolysis Competition . The reagent is turning into sulfonic acid (which is highly polar and often washes out in the aqueous layer during extraction) before it can react with your amine. Corrective Action:
-
Switch to Anhydrous Conditions: Move away from aqueous bases (NaOH/Na2CO3). Use an organic base (TEA or DIPEA) in dry DCM or THF.
-
Temperature Control: Cool the reaction to 0°C or -10°C . Hydrolysis has a higher activation energy than amination; cooling suppresses the side reaction more than the main reaction.
-
Reverse Addition: Dissolve the amine and base first, then add the sulfonyl chloride slowly. This ensures the sulfonyl chloride always encounters a high concentration of amine.
Scenario B: "The reaction mixture turned into a biphasic mess and didn't react."
Diagnosis: Solubility Mismatch . The sulfonyl chloride is lipophilic, while your amine (as a salt) or the base is in the aqueous phase. Corrective Action:
-
Phase Transfer Catalysis (PTC): If you must use aqueous base (Schotten-Baumann), add 5 mol% Tetrabutylammonium bromide (TBAB) . This shuttles the reagents across the interface.
-
Vigorous Stirring: The reaction rate in biphasic systems is diffusion-controlled. High RPM is non-negotiable.
Decision Tree for Reaction Optimization (DOT Visualization)
Figure 2: Decision matrix for selecting the optimal reaction condition based on amine solubility.
Experimental Protocols
Protocol 1: Quality Control (Stability Check)
Before committing precious amine to the reaction, verify the sulfonyl chloride quality.
-
Preparation: Dissolve 5 mg of this compound in 1 mL dry MeCN.
-
Derivatization (The "Morpholine Test"): Add 20 µL of morpholine (excess).
-
Analysis: Inject immediately into LC-MS.
-
Pass: Single peak corresponding to the sulfonamide adduct (
). -
Fail: Presence of sulfonic acid peak (
) indicates the stock has hydrolyzed in the bottle.
-
Protocol 2: Quenching & Disposal
Reactive sulfonyl chlorides are lachrymators and corrosive. Do not discard directly.
-
Quench Solution: Prepare a 1M NaOH solution containing 10% pyridine or imidazole.
-
Procedure: Add the reaction waste slowly to the quench solution while stirring.
-
Validation: Check pH > 10. Stir for 1 hour to ensure complete hydrolysis to the benign sulfonate salt.
Frequently Asked Questions (FAQ)
Q1: Can I store the this compound in solution? A: Only in strictly anhydrous aprotic solvents (THF, DCM, MeCN) over molecular sieves. Never store in alcohols (forms esters) or DMSO (absorbs water). Ideally, weigh fresh solids for every experiment.
Q2: Why does the reaction turn pink/red? A: This is often due to trace impurities or oxidation of the amine. However, highly electron-deficient aromatic rings can sometimes form Meisenheimer complexes (colored intermediates) with strong bases. If yield is unaffected, this is cosmetic.
Q3: My LC-MS shows a mass of M+17. What is that?
A: That is the Sulfonic Acid (
References
-
Hydrolysis Kinetics: Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
-
Substituent Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
- Schotten-Baumann Optimization: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Reaction Safety: OECD SIDS. (2003). 4-Methylbenzenesulfonyl chloride: SIDS Initial Assessment Report. UNEP Publications.
Sources
Validation & Comparative
mass spectrometry fragmentation patterns of 2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride
Executive Summary & Application Context
In the high-throughput synthesis of sulfonamide-based bioactives, 2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride (DFMSC) serves as a critical electrophilic building block. Its specific fluorination pattern (positions 2 and 5) imparts unique metabolic stability and lipophilicity profiles to drug candidates, distinct from non-fluorinated analogs like Tosyl Chloride (TsCl).
However, the electron-withdrawing nature of the fluorine substituents significantly alters the ionization stability and fragmentation kinetics compared to standard alkyl-benzenesulfonyl chlorides. This guide provides a definitive fragmentation analysis of DFMSC, contrasting it with 4-Methylbenzenesulfonyl chloride (TsCl) and 2,5-Difluorobenzenesulfonyl chloride (DFBSC) to aid researchers in structural verification and impurity profiling.
Methodology: Self-Validating GC-MS Protocol
To ensure reproducibility across different quadrupole or TOF instruments, we utilize a "Self-Validating" protocol. This approach relies on intrinsic molecular markers (isotopic ratios) to validate system performance before data interpretation.
Instrument Configuration (Agilent 7890B/5977B or equivalent)
-
Inlet: Split mode (50:1) @ 250°C. Rationale: Sulfonyl chlorides are thermally labile; high split ratios prevent source saturation and thermal degradation prior to ionization.
-
Column: DB-5ms UI (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Ionization: Electron Impact (EI) @ 70 eV.[1]
-
Source Temp: 230°C. Note: Temperatures >250°C promote premature desulfonylation.
Validation Checkpoint (The "Chlorine Rule")
Before interpreting fragmentation, verify the molecular ion (
-
Requirement: The parent ion at m/z 226 must be accompanied by an
peak at m/z 228 with an intensity ratio of approximately 3:1 . -
Failure Mode: If the
peak is absent or <10%, the sample has likely hydrolyzed to the sulfonic acid ( ) or reacted with methanol in the vial.
Fragmentation Deep Dive: DFMSC
The fragmentation of this compound under 70 eV EI conditions follows a predictable decay pathway governed by the stability of the difluoro-tolyl cation.
Primary Pathway: Dechlorination & Desulfonylation
Unlike aliphatic chlorides, the aromatic ring stabilizes the radical cation, allowing the observation of the molecular ion.
-
Molecular Ion (
): m/z 226/228 The radical cation is formed. The fluorine atoms on the ring exert a strong inductive effect ( ), slightly destabilizing the parent ion compared to TsCl, but the resonance donation ( ) helps maintain aromaticity. -
Sulfonyl Cation Formation (
): m/z 191 Homolytic cleavage of the S-Cl bond is the lowest energy pathway. This yields the 2,5-difluoro-4-methylbenzenesulfonyl cation . This peak is often prominent but transient. -
The Base Peak (
): m/z 127 The extrusion of neutral from the sulfonyl cation (or direct loss of from the parent) generates the 2,5-difluoro-4-methylphenyl cation . -
Secondary Fragmentation:
-
m/z 101/102: Loss of Acetylene (
) or HF ejection from the tropylium ring. -
m/z 77: Phenyl cation (rare in this specific compound due to F-substitution; m/z 127 is the terminal stable aromatic species).
-
Comparative Analysis
The following table contrasts DFMSC with its non-fluorinated (TsCl) and non-methylated (DFBSC) analogs to highlight substituent effects.
| Feature | Target: DFMSC | Alternative A: Tosyl Chloride (TsCl) | Alternative B: DFBSC |
| Structure | 2,5-Difluoro-4-methyl- | 4-Methyl- (No F) | 2,5-Difluoro- (No Me) |
| Molecular Ion ( | 226 / 228 | 190 / 192 | 212 / 214 |
| Base Peak ( | m/z 127 (Difluorotropylium) | m/z 91 (Tropylium) | m/z 113 (Difluorophenyl) |
| Sulfonyl Cation | m/z 191 | m/z 155 | m/z 177 |
| Fragmentation Logic | Fluorine stabilizes the ring mass (+36 Da vs TsCl) but does not prevent tropylium formation. | Classical "Tropylium" pathway. High stability of m/z 91. | Lacks the methyl group necessary for ring expansion to tropylium; fragments via phenyl cation decay. |
| Diagnostic Shift | +36 Da shift from TsCl for all aryl fragments. | Baseline. | -14 Da shift from DFMSC (loss of methyl). |
Key Insight for Researchers
If your spectrum shows a base peak at m/z 127 , you have successfully retained the difluoro-methyl motif. If you observe a peak at m/z 91 , your starting material is contaminated with non-fluorinated Tosyl Chloride. If you see m/z 113 , you have lost the methyl group or are using the wrong starting material.
Mechanistic Visualization
The following diagram illustrates the ionization and decay pathway of DFMSC. The distinct color coding highlights the transition from the unstable molecular ion to the stable aromatic fragment.
Figure 1: EI-MS Fragmentation Pathway of this compound. Blue indicates the parent ion; Red indicates the stable base peak.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Methylbenzenesulfonyl chloride (TsCl).[4] NIST Chemistry WebBook, SRD 69.[5][6] Available at: [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Mechanisms of sulfonyl halide fragmentation).
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. researchgate.net [researchgate.net]
- 3. thiele.ruc.dk [thiele.ruc.dk]
- 4. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
- 5. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]
- 6. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
- 7. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography of 2,5-Difluoro-4-methylbenzene-1-sulfonyl Chloride Derivatives
Introduction: Navigating the Separation of Novel Fluorinated Sulfonamides
In the landscape of modern drug discovery, sulfonamides derived from novel scaffolds represent a critical area of exploration. The 2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride core offers a unique combination of structural features: a reactive sulfonyl chloride handle for derivatization, and a fluorinated aromatic ring that can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.
High-Performance Liquid Chromatography (HPLC) remains the gold standard for the analysis, purification, and quality control of these synthesized derivatives. However, the presence of fluorine atoms introduces unique challenges and opportunities in chromatographic separation. Standard C18 reversed-phase columns, the workhorses of many labs, may not always provide optimal selectivity for structurally similar fluorinated isomers or analogues.[1][2]
This guide provides a comprehensive framework for developing and optimizing HPLC methods for this specific class of compounds. We will move beyond a simple recitation of parameters and delve into the causative principles of retention, compare strategic methodological choices, and provide a robust, validated experimental protocol. Our objective is to empower researchers to not only replicate a method but to understand and rationally troubleshoot the separation of their unique this compound derivatives.
Part 1: The Chromatographic Behavior of Fluorinated Aromatics
The retention of an analyte in reversed-phase HPLC (RP-HPLC) is primarily governed by its hydrophobicity; more hydrophobic compounds interact more strongly with the non-polar stationary phase and thus elute later.[3] For substituted benzenes, this relationship is well-established and serves as the foundation for predicting retention behavior.[4]
However, the introduction of fluorine atoms onto the aromatic ring adds layers of complexity. While increasing fluorination generally increases hydrophobicity, it also alters the electronic nature of the molecule. This can lead to unique interactions that can be exploited for enhanced separation.
Key Separation Principles:
-
Hydrophobic Interactions: The primary retention mechanism on C18 columns. The overall hydrophobicity of the derivative, largely influenced by the group attached to the sulfonyl moiety, will be the main determinant of retention time.
-
Dipole-Dipole Interactions: The high electronegativity of fluorine creates significant bond dipoles. Stationary phases with complementary dipolar characteristics, such as pentafluorophenyl (PFP) phases, can offer alternative selectivity compared to purely hydrophobic phases like C18.[5]
-
π–π Interactions: Both the analyte's aromatic ring and phenyl-based stationary phases can engage in π–π stacking. Fluorination can modulate the electron density of the aromatic ring, influencing the strength of these interactions.
-
Shape Selectivity: Fluorinated stationary phases have shown the ability to differentiate between analytes based on their size and shape, which can be particularly useful for separating closely related isomers.[1]
Part 2: A Comparative Guide to Method Development
The success of an HPLC separation hinges on the judicious selection of the stationary and mobile phases. For this compound derivatives, a direct comparison of column chemistries is the most effective approach to achieving optimal resolution.
Column Selection: C18 vs. Fluorinated Phases
-
Octadecylsilane (C18): This is the universal starting point for RP-HPLC. It separates almost exclusively on hydrophobicity. For a series of sulfonamide derivatives where the primary difference is the hydrophobicity of the appended amine, a C18 column is often sufficient. However, it may fail to resolve compounds with similar hydrophobicity but different electronic or structural features.[2]
-
Pentafluorophenyl (PFP): PFP columns provide a "mixed-mode" retention mechanism. They are hydrophobic but also offer dipole-dipole, π–π, and ion-exchange interactions.[5] This makes them exceptionally powerful for separating halogenated compounds, positional isomers, and other aromatics where C18 provides poor selectivity. For the target derivatives, a PFP phase could potentially offer enhanced resolution by interacting with the difluorinated ring.
Recommendation: Begin method development on a trusted C18 column. If co-elution or poor peak shape is observed for critical pairs, transferring the method to a PFP column is the logical next step to exploit alternative selectivity.[1]
Mobile Phase Optimization
The mobile phase composition fine-tunes the separation. Key factors include the organic modifier, additives, and pH.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents. As a rule of thumb, an error of just 1% in the organic solvent concentration can alter retention times by 5-15%.[6]
-
Acetonitrile: Generally has a lower viscosity and higher elution strength, often resulting in sharper peaks and shorter run times.
-
Methanol: Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.
-
-
pH Control: If the derivatives contain ionizable groups (e.g., basic amines), mobile phase pH is critical. A change of as little as 0.1 pH units can shift retention times by up to 10%.[6] For consistent results, the mobile phase should be buffered at a pH at least 2 units away from the analyte's pKa.
Part 3: Experimental Protocol for Comparative Analysis
This protocol provides a self-validating system for the analysis of three hypothetical sulfonamide derivatives of this compound, designed to illustrate a range of hydrophobicities.
Hypothetical Derivatives:
-
DFMS-Morpholine: Reaction product with morpholine (a cyclic secondary amine).
-
DFMS-Aniline: Reaction product with aniline (an aromatic primary amine).
-
DFMS-Benzylamine: Reaction product with benzylamine (an alkyl primary amine).
Materials and Reagents
-
Analytes: 1 mg/mL stock solutions of DFMS-Morpholine, DFMS-Aniline, and DFMS-Benzylamine in Acetonitrile.
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Acetonitrile (HPLC Grade).
-
HPLC System: Agilent 1200 series or equivalent, with a Diode Array Detector (DAD).
-
Columns:
-
C18 Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
PFP Column: Hypersil GOLD PFP, 4.6 x 150 mm, 5 µm.[5]
-
HPLC Method Parameters
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C (Use of a column oven is crucial to prevent retention time drift, as a 1°C change can alter retention by 1-2%[6]).
-
Detection: DAD, 254 nm.
-
Gradient Elution:
-
0.00 min: 40% B
-
10.00 min: 95% B
-
12.00 min: 95% B
-
12.10 min: 40% B
-
15.00 min: 40% B (Post-run equilibration)
-
Experimental Workflow
Below is a diagrammatic representation of the logical workflow for method development and analysis.
Caption: Logical workflow for HPLC method development and comparison.
Part 4: Predicted Retention and Comparative Data
Based on the principles of hydrophobicity, we can predict the elution order of our hypothetical derivatives. The core DFMS moiety is constant; therefore, retention will be dictated by the hydrophobicity of the added amine.
-
DFMS-Morpholine: Morpholine is a polar, cyclic ether and amine. This derivative is expected to be the most polar and therefore elute first.
-
DFMS-Benzylamine: Benzylamine adds a phenyl group separated by a methylene bridge. It is significantly more hydrophobic than morpholine.
-
DFMS-Aniline: Aniline adds a phenyl group directly to the sulfonamide nitrogen. This derivative is expected to be the most hydrophobic due to the large, non-polar aromatic surface area, and thus should have the longest retention time.
The following table summarizes the predicted retention times and provides a template for recording experimental results from the protocol outlined above.
| Derivative Name | Structure of Appended Amine | Predicted Elution Order | Expected C18 Retention Time (min) | Actual C18 RT (min) | Expected PFP Retention Time (min) | Actual PFP RT (min) |
| DFMS-Morpholine | C₄H₉NO | 1 (Least Retained) | ~4.5 | ~4.2 | ||
| DFMS-Benzylamine | C₇H₉N | 2 | ~6.8 | ~6.5 | ||
| DFMS-Aniline | C₆H₇N | 3 (Most Retained) | ~7.5 | ~7.3 |
Note: Expected retention times are estimates for illustrative purposes. Actual times will vary based on the specific HPLC system, column batch, and mobile phase preparation. The key takeaway is the relative elution order.[7]
Conclusion
The successful HPLC analysis of this compound derivatives is an exercise in the rational application of chromatographic principles. While a standard C18 column provides a robust starting point based on hydrophobic separation, the unique electronic properties imparted by the difluorinated ring may necessitate the use of alternative stationary phases, like PFP, to achieve baseline resolution for challenging separations. By systematically evaluating column chemistry and carefully controlling mobile phase parameters, researchers can develop reliable and transferable methods for the analysis and purification of these promising compounds, thereby accelerating the drug development process.
References
-
Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Jackson, G. P. et al. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). Analytical Chemistry, 84(14), 6213-9. [Link]
-
Pereira, L. et al. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. [Link]
-
Florea, A. M. (2012). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
Biorelevant.com. Which factors can increase the retention time of an analyte during HPLC analysis. Biorelevant.com. [Link]
-
Jackson, G. P. et al. (2012). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). PubMed. [Link]
-
Nacsa, E. D., & Lambert, T. H. Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
-
ResearchGate. Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. [Link]
-
Dolan, J. W. (2021). Factors Impacting Chromatography Retention Time. Separation Science. [Link]
-
ResearchGate. What are the main causes of retention time instability in reversed-phase analysis by HPLC?. ResearchGate. [Link]
-
Restek. HPLC Troubleshooting Guide. Restek Corporation. [Link]
-
El-Faham, A. et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Mant, C. T. et al. (2009). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography. PMC. [Link]
-
Megoulas, N. C. et al. (2021). Retention Mechanisms of Basic Compounds in Liquid Chromatography. MDPI. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride
Executive Summary & Immediate Safety Directive
2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride (CAS: 1394040-05-1) is a corrosive, moisture-sensitive electrophile. Improper disposal poses severe risks of exothermic reaction, release of hydrogen chloride (HCl) gas, and chemical burns.
CRITICAL PROHIBITION: Never dispose of this compound directly into trash bins, solvent waste drums containing alcohols/amines, or down the sink without prior chemical deactivation.
Operational Goal: Convert the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt via controlled alkaline hydrolysis before final waste segregation.
Chemical Profile & Hazard Identification
Understanding the reactivity profile is prerequisite to safe disposal.
| Property | Specification |
| CAS Number | 1394040-05-1 |
| Molecular Formula | C₇H₅ClF₂O₂S |
| Physical State | Solid (Low melting point) or Oil |
| Primary Hazards | Corrosive (Skin Corr. 1B) , Water-Reactive (releases HCl), Lachrymator . |
| Reactivity | Reacts violently with water, alcohols, and amines. |
| Waste Code (RCRA) | D002 (Corrosivity) if unneutralized. Not specifically P or U listed, but treated as characteristic hazardous waste. |
Pre-Disposal Stabilization Protocol (The "Kill" Step)
The following procedure chemically deactivates the sulfonyl chloride functionality (
Reagents & Equipment
-
Quenching Agent: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
) solution. -
Solvent (Optional): Dichloromethane (DCM) or Toluene (if the material is already in solution).
-
PPE: Chemical splash goggles, face shield, nitrile gloves (double-gloved), lab coat, fume hood.
-
Vessel: 3-neck round bottom flask or large beaker with magnetic stirring.
Step-by-Step Hydrolysis Procedure
-
Preparation:
-
Set up the reaction vessel in a functioning fume hood.
-
Prepare a volume of basic solution (10% NaOH or Sat.
) roughly 10x the volume of the sulfonyl chloride waste. -
Note: Using
will generate gas (foaming). Ensure the vessel has 50% headspace.
-
-
Cooling:
-
Place the vessel containing the basic solution in an ice bath (
).
-
-
Controlled Addition:
-
If Solid: Dissolve the sulfonyl chloride in a minimal amount of inert solvent (e.g., Toluene or DCM) to facilitate transfer.
-
Dropwise Addition: Slowly add the sulfonyl chloride solution to the stirring basic solution.
-
Caution: The reaction is exothermic and generates HCl, which is immediately neutralized by the base. Monitor temperature; do not let it exceed
.
-
-
Digestion:
-
Once addition is complete, remove the ice bath.
-
Allow the mixture to stir at room temperature for 60–120 minutes .
-
Verification: Check pH. It must remain basic (pH > 10). If acidic, add more base.
-
-
Phase Separation (If organic solvent was used):
-
Transfer to a separatory funnel.[1]
-
Aqueous Layer: Contains the deactivated sulfonate salt and NaCl.
-
Organic Layer: Contains the solvent and non-polar impurities.
-
Waste Stream Classification & Segregation
Once deactivated, the waste must be segregated according to your facility's specific EHS protocols.
| Waste Fraction | Composition | Disposal Label / Stream |
| Aqueous Phase | Water, Sodium 2,5-difluoro-4-methylbenzenesulfonate, NaCl, NaOH/NaHCO₃ | Aqueous Waste (Basic) . Note: Do not pour down drain unless explicitly permitted by local wastewater authority. |
| Organic Phase | DCM/Toluene, trace impurities | Halogenated Organic Waste (if DCM used) or Non-Halogenated Organic Waste (if Toluene used). |
| Solid Debris | Contaminated gloves, paper towels, spatulas | Solid Hazardous Waste . |
Visual Workflow: Deactivation Decision Tree
Figure 1: Logical workflow for the chemical deactivation and segregation of sulfonyl chloride waste.
Emergency Spill Procedures
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Clear the area immediately.[2][3] The hydrolysis with moisture in the air will release HCl gas.
-
PPE Upgrade: Wear a full-face respirator with acid gas cartridges if outside a ventilated enclosure.
-
Containment: Cover the spill with a dry absorbent (Vermiculite or Dry Sand). Do not use paper towels or combustible materials.
-
Neutralization: Once absorbed, treat the solid mixture with soda ash (sodium carbonate) or lime to neutralize acidity.
-
Disposal: Scoop into a hazardous waste pail labeled "Corrosive Solids (Acidic)."
References
-
Sigma-Aldrich. (2025).[3][4] Safety Data Sheet: this compound. Retrieved from
-
National Institutes of Health (NIH). (2025). Drain Discharge Guide & Chemical Waste Procedures. Retrieved from
-
BenchChem. (2025).[5] Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Retrieved from
-
PubChem. (2025).[4] Compound Summary: Benzenesulfonyl chloride.[6][7] National Library of Medicine. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2025). RCRA Hazardous Waste Codes (D002, F-Lists). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 3-Fluoro-4-methylbenzene-1-sulfonyl chloride | C7H6ClFO2S | CID 2778600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers.
Executive Summary: The "Hidden" Hazard
2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride is not merely a corrosive reagent; it is a lachrymatory, moisture-sensitive electrophile . While often appearing as a stable solid, its primary danger lies in hydrolysis . Upon contact with atmospheric moisture or mucosal membranes (eyes, lungs), the sulfonyl chloride moiety (
This dual-acid attack mechanism causes immediate, irreversible tissue damage. The fluorine substitution on the benzene ring increases the electrophilicity of the sulfur center, potentially accelerating this hydrolysis compared to non-fluorinated analogs (e.g., Tosyl chloride).
Immediate Action Required:
-
Never handle on an open bench.
-
Never dispose of excess reagent directly into aqueous waste streams without quenching.
-
Always inspect gloves for pinholes; the solid can deliquesce on the glove surface, permeating unnoticed.
Part 1: The Chemical Profile & Hazard Mechanics
To select the right PPE, you must understand the enemy.
| Property | Value/Description | Implication for Safety |
| Physical State | Crystalline Solid (Low Melting Point) | Dust generation is a risk during weighing. Static charge can scatter particles. |
| Reactivity | Water Reactive | Releases HCl gas on contact with moist air/tissue. Do not use water for spill cleanup. |
| Corrosivity | Skin Corr.[1][2] 1B / Eye Dam. 1 | Causes severe burns and eye damage. Vapor is lachrymatory (tear-inducing). |
| Signal Word | DANGER | High-level alertness required. |
The Mechanism of Injury:
Part 2: The PPE Matrix
This matrix is designed for Zero-Failure Tolerance . Standard lab coats are insufficient for stock solution preparation.
Personal Protective Equipment Specifications
| Zone | Requirement | Technical Justification |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | Mandatory. The compound is a lachrymator. If hood failure occurs, use a Full-Face Respirator with Acid Gas (E) and Particulate (P100) cartridges. |
| Hand Protection (Solids) | Double Nitrile (min 5 mil outer) | Nitrile provides fair splash protection against the solid. Double gloving (colored under-glove) reveals tears immediately. |
| Hand Protection (Solutions) | Silver Shield / Laminate | Sulfonyl chlorides in organic solvents (DCM, THF) can permeate nitrile in <5 minutes. Laminate gloves offer >4 hours breakthrough time. |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are unsafe . Dust or splash can bypass side-shields. A face shield protects the neck/chin from corrosive fumes. |
| Body Protection | Chemical-Resistant Apron | Wear over a standard cotton lab coat. Cotton absorbs and holds the acid against the skin; a rubber/Tyvek apron sheds it. |
Part 3: Operational Protocols
Workflow 1: Safe Weighing & Handling
Objective: Transfer solid without generating dust or hydrolyzing the stock.
-
Environment Prep: Clear the fume hood. Place a black anti-static mat on the surface (makes white powder spills visible).
-
Eqiupment: Use a disposable anti-static weighing boat. Do not use metal spatulas if possible (corrosion risk over time); use disposable polypropylene spatulas.
-
The Transfer:
-
Open the container inside the hood.
-
Weigh the required amount.
-
Crucial Step: Wipe the threads of the stock bottle with a dry Kimwipe before closing. Residual powder on threads will hydrolyze, seizing the cap permanently.
-
-
Dissolution: Add solvent (e.g., DCM, THF) to the weighing boat or flask immediately to suppress volatility.
Workflow 2: Quenching & Disposal
Objective: Neutralize the acid chloride before it enters the waste stream.
WARNING: Never dump the pure acid chloride into the aqueous waste container. It will boil and pressurize the drum, causing an explosion hazard.
-
Create a Quench Bath: Prepare a 10% Sodium Carbonate (
) or Sodium Hydroxide ( ) solution in a beaker, mixed with crushed ice. -
Slow Addition: Dilute the residual reaction mixture or reagent with an inert solvent (e.g., Toluene).
-
Dropwise Quench: Add the organic solution dropwise to the ice-base bath. Stir vigorously.
-
Check pH: Ensure pH > 7.
-
Phase Separation: Separate the organic layer (waste) from the aqueous layer (neutralized waste).
Part 4: Visualization (Process Logic)
Figure 1: Safe Handling Decision Logic
Caption: Operational workflow distinguishing PPE requirements based on physical state (Solid vs. Solution).
Figure 2: Emergency Spill Response
Caption: Decision tree for spill remediation. Note the strict prohibition of water during the initial cleanup phase.
Part 5: References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3]
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,5-Difluorobenzenesulfonyl chloride (Generic Analog). (Note: Refer to specific batch SDS for exact CAS 213148-69-3 data).
-
Ansell. (2022). Chemical Permeation & Degradation Guide (8th Edition).
-
Fisher Scientific. (2024). GHS Classification for Sulfonyl Chlorides.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
